molecular formula C12H25NO2 B556009 2-Aminododecanoic acid CAS No. 35237-37-7

2-Aminododecanoic acid

Cat. No.: B556009
CAS No.: 35237-37-7
M. Wt: 215.33 g/mol
InChI Key: QUBNFZFTFXTLKH-UHFFFAOYSA-N
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Description

2-Aminododecanoic acid is a long-chain amino acid with the molecular formula C12H25NO2. It is a derivative of dodecanoic acid, where an amino group replaces one of the terminal hydrogen atoms.

Safety and Hazards

2-Aminododecanoic acid should be handled with personal protective equipment. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

2-Aminododecanoic acid is an amino acid monomer that has been known for many decades to produce PA12 . It has potential applications in the synthesis of bio-based polyamides .

Biochemical Analysis

Biochemical Properties

2-Aminododecanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of polyamide 12 (PA12), a type of nylon. It interacts with enzymes such as carboxylic acid reductase (CAR) and alcohol dehydrogenase (ADH) in the biotransformation process. These enzymes facilitate the conversion of dodecanoic acid to ω-aminododecanoic acid, which is then used in the production of PA12 . The interaction between this compound and these enzymes involves binding to the active sites, where the reduction and subsequent amination reactions occur.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Escherichia coli, the biotransformation of dodecanoic acid derivatives using engineered strains expressing CAR and ADH enzymes has been demonstrated . This process affects the cellular metabolism by altering the levels of fatty acid derivatives, which can impact cell function and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The reduction of dodecanoic acid to ω-aminododecanoic acid involves the binding of the substrate to the active site of CAR, followed by a series of reduction and amination reactions . This process is facilitated by the presence of cofactors such as NADPH, which provide the necessary reducing power for the reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under normal conditions but can degrade over time when exposed to light and air . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cell morphology and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can cause adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of polyamide 12. The biotransformation of dodecanoic acid to ω-aminododecanoic acid involves the action of enzymes such as CAR and ADH, which facilitate the conversion through a series of reduction and amination reactions . This process affects the metabolic flux and levels of metabolites involved in fatty acid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with the necessary enzymes and proteins involved in its biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminododecanoic acid can be synthesized through several methods. One common approach involves the hydrogenation of cis-12,13-epoxystearic acid, followed by oxidation with periodic acid to yield 12-oxododecanoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime, which is subsequently reduced to produce this compound .

Industrial Production Methods: In industrial settings, the biosynthesis of this compound from renewable sources is gaining traction. This method employs engineered microorganisms, such as Escherichia coli, to convert dodecanoic acid into this compound through a multi-enzyme cascade. This process is more sustainable and eco-friendly compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Aminododecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-aminododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNFZFTFXTLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956676
Record name 2-Aminododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35237-37-7
Record name 2-Aminododecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35237-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-2-Aminododecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-aminododecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the solvent environment influence the rate of the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?

A: The research indicates that the solvent environment plays a crucial role in dictating the reaction rate. The study observed that acetonitrile, when introduced to the aqueous alkaline reaction media, significantly impacted the reaction kinetics. A maximum rate acceleration was observed at approximately 20% (v/v) acetonitrile concentration []. This suggests that the solvent polarity, influenced by the acetonitrile concentration, affects the stability of the transition state involved in the Smiles rearrangement.

Q2: What role do micelles play in the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?

A: The presence of micelles, both cationic and anionic, demonstrated a significant impact on the reaction rate. Cationic CTAB micelles led to a 4.4-fold increase in the reaction rate at pH 10 []. This acceleration is likely due to the electrostatic interactions between the negatively charged substrate and the positively charged micellar surface, which could stabilize the transition state and facilitate the rearrangement. Conversely, anionic SDS micelles almost entirely suppressed the reaction, suggesting unfavorable interactions with the substrate and hindering the rearrangement process [].

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